molecular formula C19H24ClN3O B5700998 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

カタログ番号 B5700998
分子量: 345.9 g/mol
InChIキー: QKFKETQJZDBYPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005 and has since been studied extensively for its mechanism of action and physiological effects.

作用機序

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide selectively binds to the TRPV1 channel and inhibits its activity. TRPV1 is a cation channel that is activated by various stimuli, including heat, capsaicin, and acid. When activated, TRPV1 allows the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the sensation of pain. By inhibiting the activity of TRPV1, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide can reduce the sensation of pain.
Biochemical and Physiological Effects
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, osteoarthritis, and cancer pain. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties. In addition, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

One advantage of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is its specificity for TRPV1, which allows for targeted inhibition of pain sensation without affecting other physiological processes. However, one limitation of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

Future research on 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and migraine. In addition, further studies could investigate the optimal dosing and administration of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide to maximize its therapeutic effects. Finally, research could also focus on developing more soluble analogs of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide to improve its bioavailability and ease of administration.

合成法

The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzyl bromide to form 4-(benzyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with cyclohexylamine to form 4-(benzyl)-3,5-dimethyl-1-(cyclohexylamino)pyrazole. Finally, the benzyl group is removed by hydrogenation to yield the final product, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide.

科学的研究の応用

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a protein called TRPV1, which is involved in pain sensation. Therefore, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been studied as a potential treatment for chronic pain conditions such as neuropathic pain, osteoarthritis, and cancer pain.

特性

IUPAC Name

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-13-18(20)14(2)23(22-13)12-15-8-10-16(11-9-15)19(24)21-17-6-4-3-5-7-17/h8-11,17H,3-7,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFKETQJZDBYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3CCCCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。